m-PEG8-叠氮化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

m-PEG8-Azide has a wide range of applications in scientific research:

作用机制

Target of Action

m-PEG8-Azide is a PEG-based PROTAC linker . The primary targets of m-PEG8-Azide are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of proteins within cells .

Mode of Action

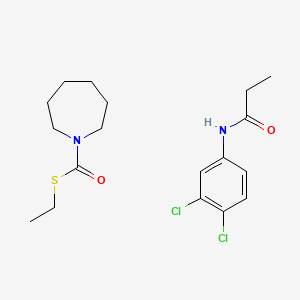

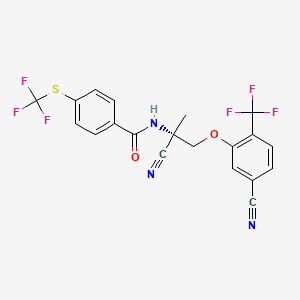

m-PEG8-Azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a type of click chemistry, which is characterized by its efficiency and specificity . Additionally, Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG8-Azide is the ubiquitin-proteasome system . By exploiting this system, m-PEG8-Azide can selectively degrade target proteins . The downstream effects of this degradation depend on the specific functions of the target proteins.

Pharmacokinetics

As a protac linker, it is designed to improve the bioavailability of protacs . The PEGylation of the linker increases its solubility, stability, and resistance to proteolytic degradation, which can enhance the bioavailability of the PROTAC .

Result of Action

The molecular and cellular effects of m-PEG8-Azide’s action are primarily the selective degradation of target proteins . This degradation can alter cellular processes and functions depending on the roles of the target proteins .

Action Environment

The action, efficacy, and stability of m-PEG8-Azide can be influenced by various environmental factors. For instance, the efficiency of the CuAAc and SPAAC reactions can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of m-PEG8-Azide can be influenced by temperature .

生化分析

Biochemical Properties

m-PEG8-Azide interacts with various biomolecules through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) . This reaction allows m-PEG8-Azide to bind with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .

Cellular Effects

As a PROTAC linker, m-PEG8-Azide plays a crucial role in the mechanism of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . Therefore, m-PEG8-Azide, as a component of PROTACs, indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

m-PEG8-Azide functions as a linker in PROTACs, connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The azide group in m-PEG8-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG8-Azide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not explicitly reported in the literature. The stability of the triazole ring formed in the CuAAc reaction suggests that m-PEG8-Azide could have a stable presence in biological systems .

Metabolic Pathways

The azide group in m-PEG8-Azide can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a triazole ring, which is stable and resistant to metabolic degradation .

Transport and Distribution

The transport and distribution of m-PEG8-Azide within cells and tissues are not explicitly reported in the literature. As a component of PROTACs, m-PEG8-Azide could be expected to be transported and distributed in a manner similar to other PROTACs .

Subcellular Localization

As a component of PROTACs, m-PEG8-Azide could be expected to localize where PROTACs typically function, which is in the cytoplasm where the ubiquitin-proteasome system operates .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG8-Azide typically involves the reaction of methoxy-polyethylene glycol with sodium azide. One common method is the substitution of alkyl halides with inorganic azides. For example, methoxy-polyethylene glycol tosylate can be reacted with sodium azide in ethanol under reflux conditions to yield m-PEG8-Azide .

Industrial Production Methods

Industrial production of m-PEG8-Azide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as size exclusion chromatography to remove any unreacted starting materials and by-products .

化学反应分析

Types of Reactions

m-PEG8-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole linkage, which is widely used in bioconjugation and polymer chemistry .

Common Reagents and Conditions

Reagents: Alkynes, copper(I) catalysts, and reducing agents such as sodium ascorbate.

Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products

The major product of the CuAAC reaction involving m-PEG8-Azide is a 1,2,3-triazole-linked compound, which can be further used in various applications such as drug delivery systems and biomolecule conjugation .

相似化合物的比较

m-PEG8-Azide is unique due to its azide functional group, which allows for highly specific click chemistry reactions. Similar compounds include:

m-PEG8-Alkyne: Contains an alkyne group instead of an azide group, used in similar click chemistry reactions.

m-PEG8-Amine: Contains an amine group, used for amide bond formation and other bioconjugation reactions.

m-PEG8-Thiol: Contains a thiol group, used for thiol-ene reactions and disulfide bond formation

Each of these compounds has unique properties and applications, but m-PEG8-Azide is particularly valued for its role in click chemistry and the synthesis of PROTACs.

属性

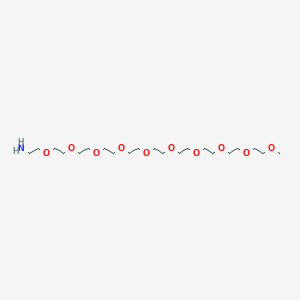

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O8/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-19-20-18/h2-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQOCZRUHGJYCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。